

An In-depth Technical Guide to the Heterobifunctional Nature of Methylamino-PEG2-acid

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Compound of Interest

Compound Name: Methylamino-PEG2-acid

Cat. No.: B608983

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the success of novel drug modalities. Among these, heterobifunctional linkers offer the distinct advantage of covalently connecting two different molecular entities with high specificity. **Methylamino-PEG2-acid** is a prominent member of this class, featuring a methylamine group and a carboxylic acid at its termini, separated by a hydrophilic diethylene glycol (PEG2) spacer. This guide provides a comprehensive technical overview of **Methylamino-PEG2-acid**, including its core properties, detailed experimental protocols for its application, and its role in advanced therapeutic strategies such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Heterobifunctional Nature

Methylamino-PEG2-acid's utility is rooted in its distinct terminal functional groups, which allow for sequential and controlled conjugation reactions. The methylamine group serves as a nucleophile, readily reacting with electrophilic centers such as carboxylic acids (in the presence of activators) and carbonyls (aldehydes and ketones) through reductive amination. Conversely, the terminal carboxylic acid can be activated to react with nucleophilic primary amine groups,

forming stable amide bonds. This dual reactivity is the cornerstone of its application in creating complex biomolecular conjugates.^[1]

The integrated PEG2 spacer imparts several beneficial properties to the linker and the resulting conjugate. It enhances aqueous solubility, a critical factor for many small molecule drugs and biomolecules, and provides a flexible spacer arm that can mitigate steric hindrance between the conjugated partners.^[2]

Physicochemical and Technical Data

A summary of the key quantitative data for **Methylamino-PEG2-acid** is presented in the table below. This information is crucial for designing and executing conjugation experiments.

Property	Value	Source
Chemical Formula	C8H17NO4	Vendor Data
Molecular Weight	191.22 g/mol	Vendor Data
Appearance	White to off-white solid or viscous oil	Vendor Data
Purity	Typically ≥95%	Vendor Data
Solubility	Soluble in water, DMSO, DMF, and other polar organic solvents	Vendor Data
Storage Conditions	-20°C, desiccated	Vendor Data

Experimental Protocols

The successful application of **Methylamino-PEG2-acid** hinges on the precise execution of conjugation chemistries. Below are detailed protocols for the two primary reaction types involving its heterobifunctional groups.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Terminus

This protocol details the conjugation of **Methylamino-PEG2-acid** to a molecule containing a primary amine (Molecule-NH₂) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- **Methylamino-PEG2-acid**
- Molecule-NH₂ (e.g., a protein, peptide, or amine-functionalized small molecule)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction vials and magnetic stirrer
- Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a 10 mg/mL stock solution of **Methylamino-PEG2-acid** in anhydrous DMF or DMSO.
 - Prepare fresh 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.
 - Dissolve Molecule-NH₂ in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

- Activation of Carboxylic Acid:
 - In a reaction vial, combine a 1.5 to 5-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS relative to **Methylamino-PEG2-acid**.
 - Add the **Methylamino-PEG2-acid** stock solution to the EDC/NHS mixture.
 - Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate. The optimal pH for this activation step is between 4.5 and 6.5.[\[3\]](#)[\[4\]](#)
- Conjugation to the Amine-Containing Molecule:
 - Add the activated **Methylamino-PEG2-acid** solution to the solution of Molecule-NH₂.
 - The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.0.[\[3\]](#)
 - Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the conjugate from excess reagents and byproducts using an appropriate method based on the properties of the conjugate (e.g., size-exclusion chromatography for proteins, dialysis, or preparative HPLC for small molecules).

Protocol 2: Reductive Amination of the Methylamine Terminus

This protocol describes the conjugation of a molecule containing an aldehyde or ketone (Molecule-CHO or Molecule-CO) to the methylamine group of **Methylamino-PEG2-acid**.

Materials:

- **Methylamino-PEG2-acid** conjugate (from Protocol 1, or a protected version)
- Molecule-CHO or Molecule-CO
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Anhydrous methanol or other suitable reaction solvent
- Acetic acid (optional, as a catalyst)
- Reaction vial and magnetic stirrer
- Purification system (e.g., HPLC)

Procedure:

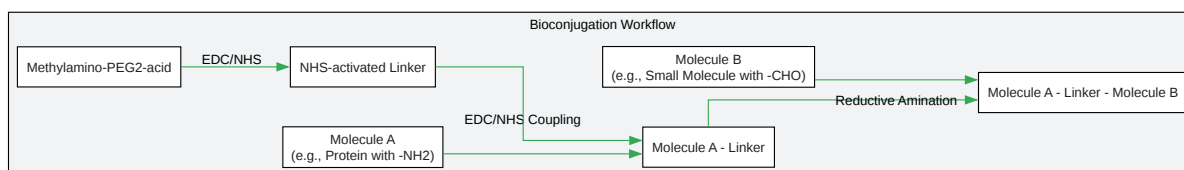
- Reaction Setup:
 - Dissolve the **Methylamino-PEG2-acid** conjugate and a 1.1 to 1.5-fold molar excess of the aldehyde- or ketone-containing molecule in anhydrous methanol.
 - Stir the solution at room temperature.
- Imine/Iminium Ion Formation:
 - Optionally, add a catalytic amount of acetic acid (1-2 drops) to facilitate the formation of the imine or iminium ion intermediate.
- Reduction:
 - Add a 1.5 to 2-fold molar excess of the reducing agent (Sodium cyanoborohydride or Sodium triacetoxyborohydride) to the reaction mixture in portions. These reducing agents are selective for the imine/iminium ion and will not reduce the aldehyde or ketone starting material.

- Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by a suitable method such as TLC or LC-MS.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water or a dilute acid solution.
 - Remove the solvent under reduced pressure.
 - Purify the final conjugate using an appropriate method, such as preparative HPLC, to remove unreacted starting materials and byproducts.

Visualization of Key Processes

To further elucidate the utility of **Methylamino-PEG2-acid**, the following diagrams, generated using Graphviz (DOT language), illustrate its structure, a typical bioconjugation workflow, and its application in a PROTAC targeting a key signaling pathway.

*Chemical structure of **Methylamino-PEG2-acid**.*



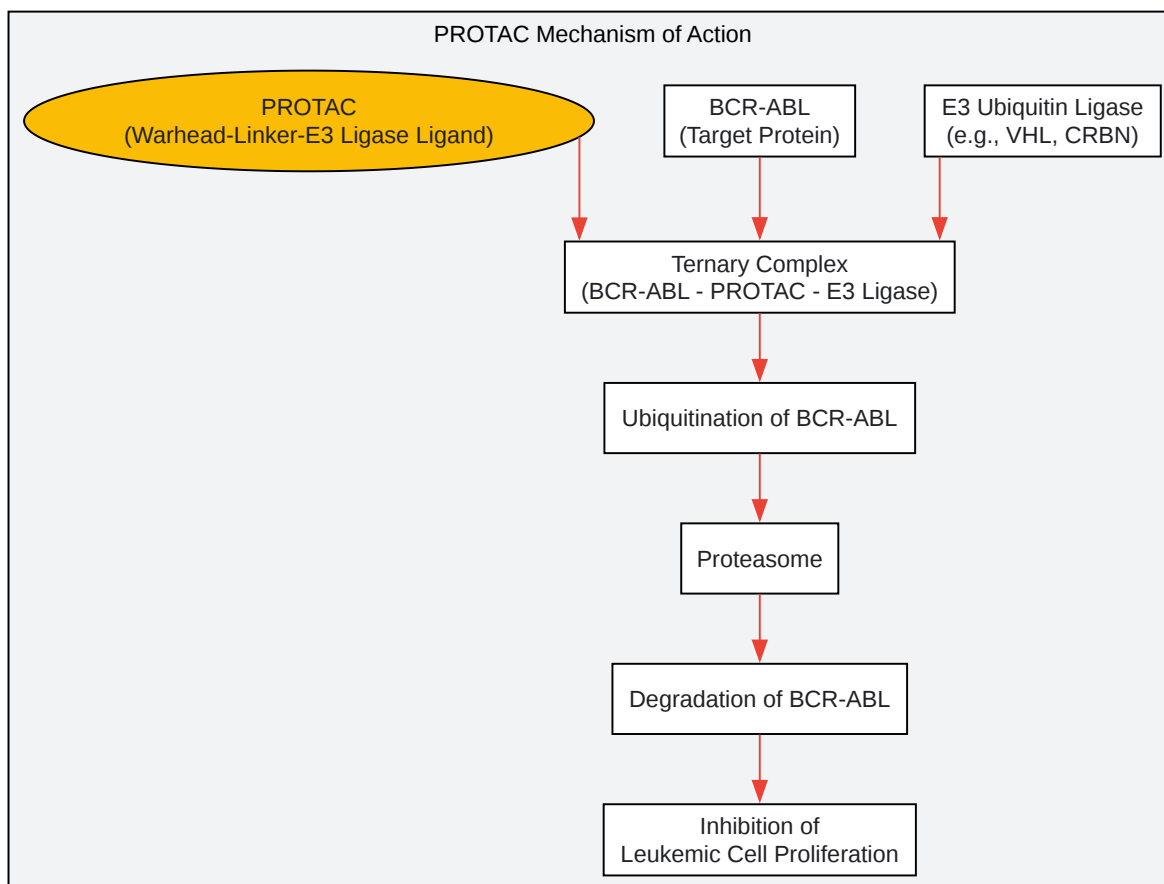
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Sequential bioconjugation workflow.

Application in PROTAC Development: Targeting the BCR-ABL Signaling Pathway

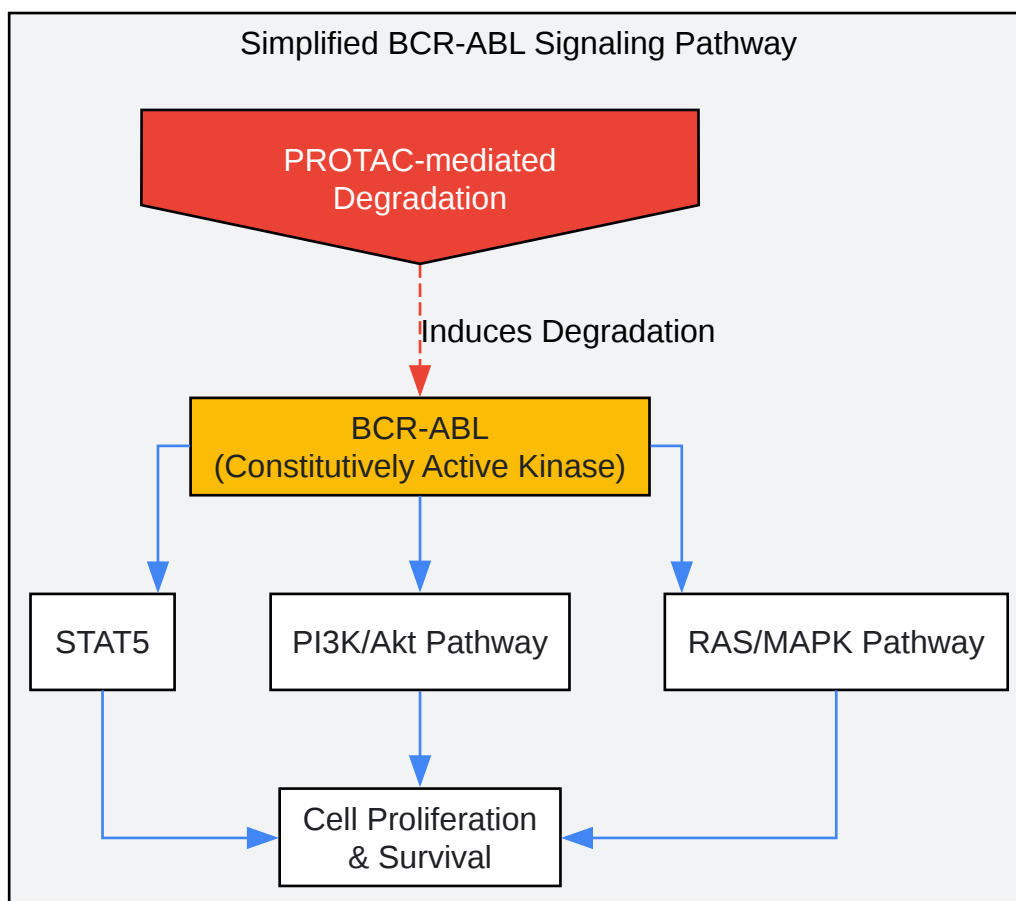
A significant application of heterobifunctional linkers like **Methylamino-PEG2-acid** is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The BCR-ABL fusion protein is an oncogenic tyrosine kinase that drives chronic myeloid leukemia (CML).^{[5][6]} PROTACs have been developed to target BCR-ABL for degradation, offering a potential therapeutic strategy to overcome resistance to traditional kinase inhibitors.^{[7][8]}



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PROTAC-mediated degradation of BCR-ABL.



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